N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
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Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Ligand Design
Research in inorganic chemistry has explored the design and synthesis of ligands for creating metal complexes with specific chemical and physical properties. For example, the study by Gennari et al. (2008) discusses the synthesis and characterization of Cu(I) complexes with heteroscorpionate ligands, demonstrating the dimer-monomer equilibria and the potential applications in catalysis and materials science (Gennari et al., 2008).
Radiosynthesis for Imaging
A novel series of compounds, including pyrazolo[1,5-a]pyrimidineacetamides, have been reported as selective ligands for imaging translocator proteins with positron emission tomography (PET), highlighting their importance in neurodegenerative disease research and diagnosis (Dollé et al., 2008).
Novel Potential Antipsychotic Agents
Research into the development of novel antipsychotic agents has led to the synthesis of pyrazol-5-ols, demonstrating the pharmaceutical applications of pyrazole derivatives in targeting neurological disorders without the side effects associated with dopamine receptor interaction (Wise et al., 1987).
Antimicrobial Activity
Studies on pyrazol-4-yl- and 2H-chromene-based substituted anilines have demonstrated significant antibacterial and antifungal activities, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Banoji et al., 2022).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-16(14-7-5-4-6-8-14)13(2)19(18-12)10-9-17-15(20)11-21-3/h4-8H,9-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGECBPPPBTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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